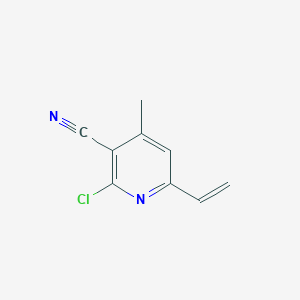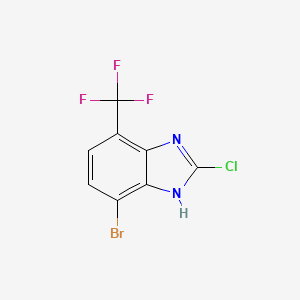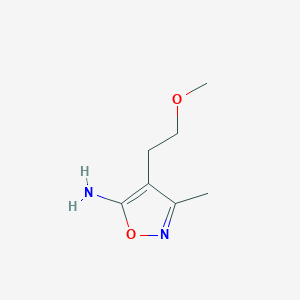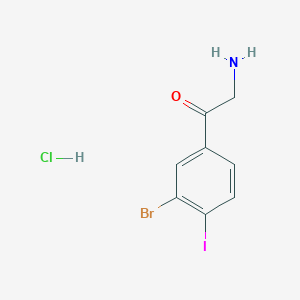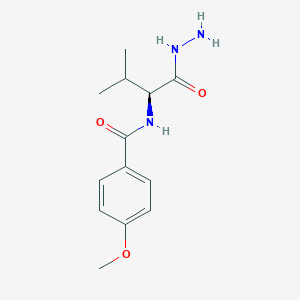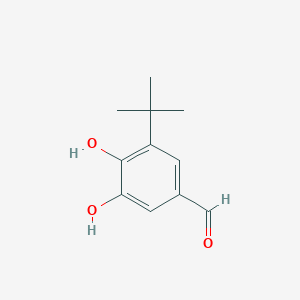
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also contains two hydroxyl groups and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde typically involves the introduction of the tert-butyl group and the hydroxyl groups onto a benzene ring, followed by the formylation of the ring to introduce the aldehyde group. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to introduce the tert-butyl group. The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxyl groups in a controlled manner, followed by formylation in a batch or continuous flow setup. This approach minimizes side reactions and allows for better control over reaction conditions .
化学反应分析
Types of Reactions
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(Tert-butyl)-4,5-dihydroxybenzoic acid.
Reduction: 3-(Tert-butyl)-4,5-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
科学研究应用
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is largely dependent on its chemical structure. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory activity .
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks one hydroxyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups but lacks hydroxyl and aldehyde groups.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and hydroxyl groups but differs in the position and number of functional groups.
Uniqueness
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-tert-butyl-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)5-9(13)10(8)14/h4-6,13-14H,1-3H3 |
InChI 键 |
LXROEFVRYKLZBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



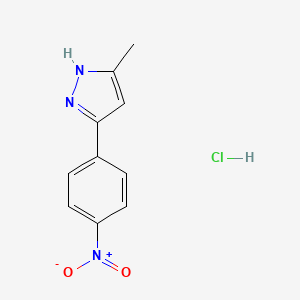


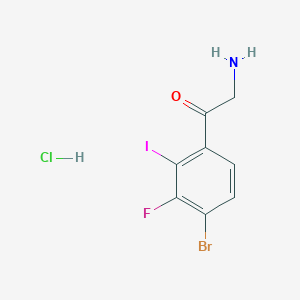
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
